![molecular formula C13H10O3 B046900 1,2-二氢萘并[2,1-b]呋喃-2-羧酸 CAS No. 24758-31-4](/img/structure/B46900.png)

1,2-二氢萘并[2,1-b]呋喃-2-羧酸

描述

1,2-Dihydronaphtho[2,1-b]furan-2-carboxylic acid is a compound that has been synthesized for developing novel naphthofuran scaffolds as anticancer agents and inhibitors of NF-κB activity . It is an important class of arene ring-fused furans which are widely found in many natural and non-natural products and drug candidates with relevant biological and pharmacological activities .

Synthesis Analysis

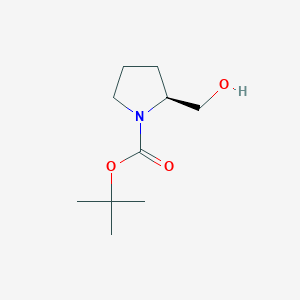

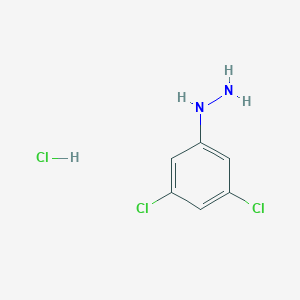

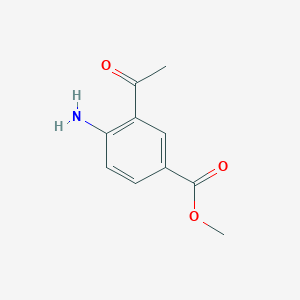

The synthesis of 1,2-Dihydronaphtho[2,1-b]furan-2-carboxylic acid involves a series of reactions. After oxidation, 2,3-dihydronaphtho[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide derivatives were obtained by using the coupling agent CDI (1,1-carbonyldiimidazole) in anhydrous THF with aniline and its analogs with various substituents such as H, OH, OMe, Cl, and CF3 groups .Molecular Structure Analysis

The molecular formula of 1,2-Dihydronaphtho[2,1-b]furan-2-carboxylic acid is C13H10O3 . The exact mass is 214.062988 Da and the monoisotopic mass is 214.062988 Da .Chemical Reactions Analysis

The compound exhibits potent cytotoxicity at low concentrations against HCT-116, NCI-H23, and PC-3 cell lines . The two electron-withdrawing groups, especially at the 3’,5’-position on the N-phenyl ring, increased anticancer activity and NF-κB inhibitory activity .Physical And Chemical Properties Analysis

The molecular weight of 1,2-Dihydronaphtho[2,1-b]furan-2-carboxylic acid is 214.22 g/mol . It is a solid substance and has a melting point of 330°C .科学研究应用

Synthesis of Natural and Non-Natural Products

1,2-Dihydronaphtho[2,1-b]furan-2-carboxylic acid is a key intermediate in the synthesis of a wide range of natural and non-natural products. Its structural complexity allows for the creation of diverse molecular architectures found in many biologically active compounds .

Development of Photochromic Materials

The compound exhibits photochromic properties, changing color upon exposure to UV or sunlight. This makes it valuable for developing materials that can switch properties in response to light, such as smart windows or optical storage devices .

Anticancer Agents

Derivatives of this compound have been synthesized as potential anticancer agents. They have shown promise in inhibiting NF-κB activity, which is a protein complex that controls DNA transcription and is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and bacterial or viral antigens .

Inhibitors of NF-κB Activity

Beyond its potential as an anticancer agent, 1,2-Dihydronaphtho[2,1-b]furan-2-carboxylic acid derivatives are explored for their ability to inhibit NF-κB activity. This has implications for treating a variety of diseases where NF-κB plays a role in the pathological process .

Synthetic Intermediate for Heterocycles

The compound serves as a synthetic intermediate for constructing five-membered aromatic heterocycles containing oxygen, which are prevalent in many important compounds like pharmaceuticals and polymers .

Chemical Synthesis and Catalysis

It is used in various synthetic procedures, including annulation reactions with naphthols, cycloaddition reactions, and intramolecular transannulation. These methods are crucial for creating complex molecules for pharmaceuticals and materials science .

Electrochemical Applications

Electrochemical methods involving 1,2-Dihydronaphtho[2,1-b]furan-2-carboxylic acid are part of cutting-edge research in organic electrochemistry, contributing to the development of new synthetic pathways and potentially more sustainable chemical processes .

Pharmacological Research

This compound is also a point of interest in pharmacological research for its potential to serve as a building block in the design of new drugs, due to its complex structure and the presence of both aromatic and heterocyclic components .

作用机制

Target of Action

1,2-Dihydronaphtho[2,1-b]furan-2-carboxylic acid is a member of the dihydronaphthofurans (DHNs) class of compounds . These compounds are known to have significant biological and pharmacological activities . The primary target of this compound is the nuclear factor-κB (NF-κB) , a transcription factor that plays a crucial role in cellular responses to stimuli such as stress, cytokines, free radicals, and infections .

Mode of Action

The compound interacts with NF-κB, inhibiting its activity . This interaction results in the suppression of the transcription factor’s ability to activate genes involved in inflammation, cell proliferation, and other immune responses . The exact molecular mechanism of this interaction is still under investigation.

Biochemical Pathways

The inhibition of NF-κB disrupts several biochemical pathways. NF-κB is involved in the regulation of various genes that control immune responses, inflammation, cell proliferation, and cell survival . Therefore, the inhibition of NF-κB by 1,2-Dihydronaphtho[2,1-b]furan-2-carboxylic acid can potentially affect these pathways, leading to altered immune responses and reduced inflammation .

Pharmacokinetics

It is known that the compound is solid at room temperature , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The inhibition of NF-κB by 1,2-Dihydronaphtho[2,1-b]furan-2-carboxylic acid can lead to a decrease in the expression of genes regulated by this transcription factor . This can result in reduced inflammation and altered immune responses . In addition, the compound has shown potent cytotoxicity against certain cancer cell lines , suggesting potential anticancer effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,2-Dihydronaphtho[2,1-b]furan-2-carboxylic acid. For instance, exposure to UV or sunlight can cause vinylidene-naphthofurans, a class of compounds to which 1,2-Dihydronaphtho[2,1-b]furan-2-carboxylic acid belongs, to exhibit photochromic properties This could potentially affect the compound’s stability and efficacy

未来方向

属性

IUPAC Name |

1,2-dihydrobenzo[e][1]benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-13(15)12-7-10-9-4-2-1-3-8(9)5-6-11(10)16-12/h1-6,12H,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYFGHUAUIIFACL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C1C3=CC=CC=C3C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377001 | |

| Record name | 1,2-dihydronaphtho[2,1-b]furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dihydronaphtho[2,1-b]furan-2-carboxylic acid | |

CAS RN |

24758-31-4 | |

| Record name | 1,2-dihydronaphtho[2,1-b]furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

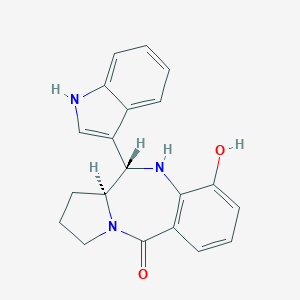

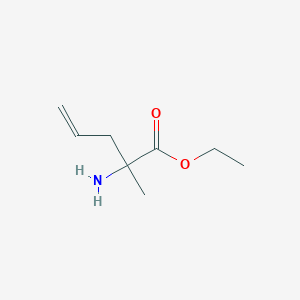

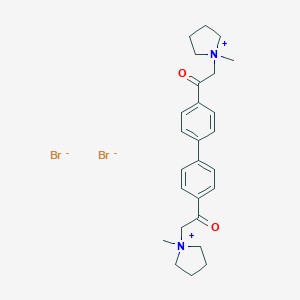

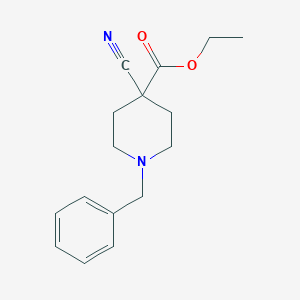

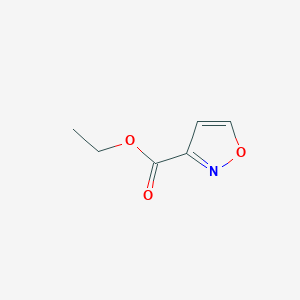

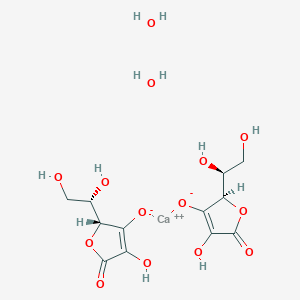

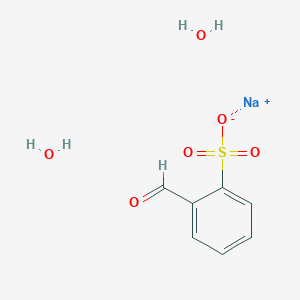

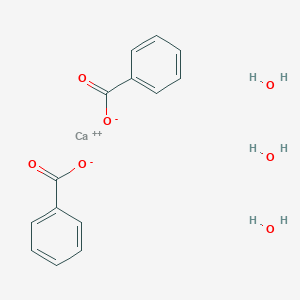

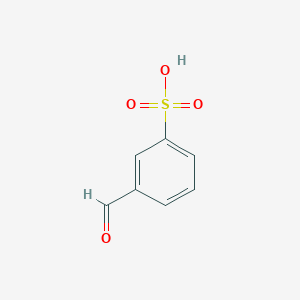

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, (3Z,8aS)-(9CI)](/img/structure/B46824.png)